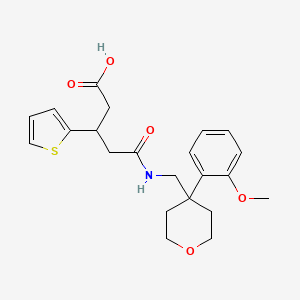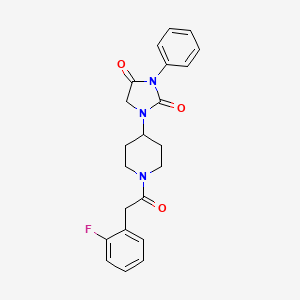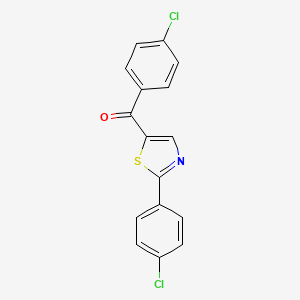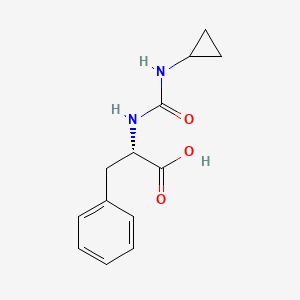
5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C22H27NO5S and its molecular weight is 417.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research surrounding compounds structurally related to 5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid often focuses on the synthesis and exploration of their chemical properties. For example, the study on the resolution of amino acids by Shimohigashi et al. (1976) provides insights into the synthesis of L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, highlighting procedures for synthesizing and resolving such compounds, which could potentially apply to related structures (Shimohigashi, Lee, & Izumiya, 1976). Additionally, the work by Maehr and Leach (1978) on the synthesis of N5-hydroxy-2-methylarginine and related compounds outlines methods for preparing 2-amino-5-hydroxy-2-methylpentanoic acid, demonstrating the versatility and applicability of these methods in synthesizing structurally complex molecules (Maehr & Leach, 1978).
Application in Biological Systems
The synthesis and application of compounds with similar structures to this compound in biological systems have been explored. For instance, the study by White (1985) on the biosynthesis of 5-(p-aminophenyl)-1,2,3,4-tetrahydroxypentane in methanogenic bacteria illustrates the potential for such compounds in understanding and harnessing microbial metabolic pathways (White, 1985).
Antimicrobial and Antifungal Activities
Research by Rai et al. (2009) on the synthesis of novel oxadiazoles reveals the antimicrobial potential of compounds featuring methoxy-phenyl groups, similar to the structural elements of the compound . Their work demonstrates significant antibacterial activity against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Nonlinear Optical Properties
The study on nonlinear optical properties by Tamer et al. (2015) showcases the potential of compounds with methoxyphenyl groups for applications in materials science. Their research into the spectroscopic evaluations of specific derivatives underscores the relevance of such structural components in designing materials with desirable optical characteristics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Propriétés
IUPAC Name |
5-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-27-18-6-3-2-5-17(18)22(8-10-28-11-9-22)15-23-20(24)13-16(14-21(25)26)19-7-4-12-29-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUTVWUKGPTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)
![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823976.png)

![1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2823978.png)


![N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2823983.png)



